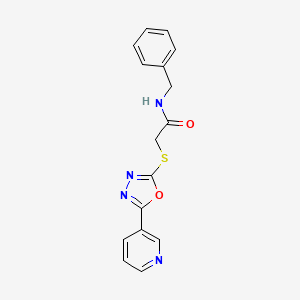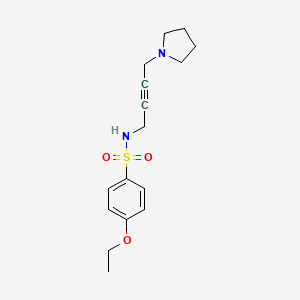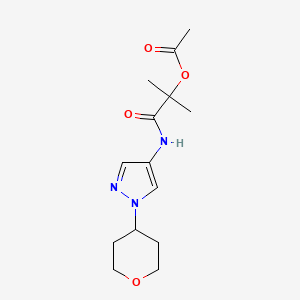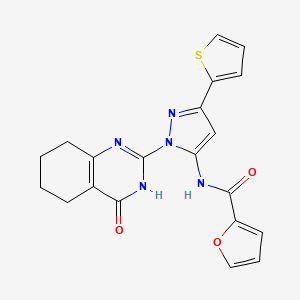
N-benzyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are an important class of heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of isoniazide . The precursor N-[(5’-substituted 2’-phenyl-1H-indol-3’-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines was synthesized by cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes in 1,4-dioxane at reflux temperature .Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is characterized by the presence of a benzyl group, a pyridin-3-yl group, and an oxadiazol-2-ylsulfanyl group . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” typically involve the formation of a five-membered oxadiazole ring . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system .Scientific Research Applications
Corrosion Inhibition
One of the applications of similar compounds involves the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. These derivatives, including those with long alkyl side chains, have been investigated for their effectiveness in protecting steel against corrosion in acidic and oil medium environments. The research indicates promising inhibition efficiencies, highlighting the potential of such compounds in industrial applications related to corrosion prevention (Yıldırım & Çetin, 2008).
Antimicrobial and Antifungal Activity
Another significant area of application is in the development of novel antimicrobial and antifungal agents. Derivatives of N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and tested in vitro for their antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria, as well as their antifungal activity against fungi like Aspergillus fumigatus and Candida albicans. These studies reveal that certain derivatives exhibit excellent activity against a panel of microorganisms, suggesting their potential as leads for developing new antimicrobial and antifungal medications (Devi, Shahnaz, & Prasad, 2022); (Hosamani & Shingalapur, 2011).
Anticancer Properties
Research has also focused on the synthesis and characterization of acetamide derivatives for their potential anticancer properties. These studies involve evaluating the cytotoxicity of synthesized compounds on various cancer cell lines, including PANC-1, HepG2, and MCF7. The results indicate that some compounds exhibit significant cytotoxicity, suggesting their potential as anticancer agents. This underscores the relevance of N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide derivatives in oncology research (Vinayak, Sudha, Lalita, & Kumar, 2014).
Antiprotozoal Activity
Furthermore, derivatives have been synthesized and evaluated for their antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds have shown promising results in both in vitro and in vivo models, suggesting their potential as novel antiprotozoal agents (Patel et al., 2017).
Mechanism of Action
While the specific mechanism of action of “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is not mentioned in the retrieved papers, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Future Directions
The future directions for “N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” and similar compounds could involve further development and testing of their biological activities. Given their broad range of chemical and biological properties, these compounds could be further explored for their potential as therapeutic agents .
Properties
IUPAC Name |
N-benzyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(18-9-12-5-2-1-3-6-12)11-23-16-20-19-15(22-16)13-7-4-8-17-10-13/h1-8,10H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXTBQSGTLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2652662.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)
![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)
![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)


![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)
![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)


![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2652685.png)
